molecular formula C23H26N2O B10906239 1-benzyl-N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide

1-benzyl-N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B10906239
M. Wt: 346.5 g/mol
InChI Key: WECGKMIPNRPKBS-UHFFFAOYSA-N
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Description

1-BENZYL-N~5~-CYCLOPENTYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is a synthetic organic compound belonging to the indole class of heterocyclic compounds. Indoles are significant due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its complex structure, which includes a benzyl group, a cyclopentyl group, and multiple methyl substitutions on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-N~5~-CYCLOPENTYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. Subsequent steps include N-alkylation to introduce the benzyl and cyclopentyl groups, and carboxamide formation.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations, including the use of continuous flow reactors to improve yield and efficiency. The process would also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-BENZYL-N~5~-CYCLOPENTYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated indoles.

Scientific Research Applications

1-BENZYL-N~5~-CYCLOPENTYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its structural similarity to known pharmacologically active indoles.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-BENZYL-N~5~-CYCLOPENTYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The benzyl and cyclopentyl groups may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of specific kinases or modulation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

    1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE: Lacks the cyclopentyl group, which may affect its biological activity.

    1-BENZYL-N~5~-CYCLOPENTYL-1H-INDOLE-5-CARBOXAMIDE: Lacks the 2,3-dimethyl substitutions, potentially altering its chemical reactivity and biological properties.

Uniqueness: 1-BENZYL-N~5~-CYCLOPENTYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical behavior and biological activity. The combination of benzyl, cyclopentyl, and dimethyl groups provides a distinct profile that can be advantageous in various applications.

This detailed overview provides a comprehensive understanding of 1-BENZYL-N~5~-CYCLOPENTYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

1-benzyl-N-cyclopentyl-2,3-dimethylindole-5-carboxamide

InChI

InChI=1S/C23H26N2O/c1-16-17(2)25(15-18-8-4-3-5-9-18)22-13-12-19(14-21(16)22)23(26)24-20-10-6-7-11-20/h3-5,8-9,12-14,20H,6-7,10-11,15H2,1-2H3,(H,24,26)

InChI Key

WECGKMIPNRPKBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3CCCC3)CC4=CC=CC=C4)C

Origin of Product

United States

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